Sodium 2-fluoro-5-methylbenzene-1-sulfinate
CAS No.:
Cat. No.: VC17677862
Molecular Formula: C7H6FNaO2S
Molecular Weight: 196.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6FNaO2S |
|---|---|
| Molecular Weight | 196.18 g/mol |
| IUPAC Name | sodium;2-fluoro-5-methylbenzenesulfinate |
| Standard InChI | InChI=1S/C7H7FO2S.Na/c1-5-2-3-6(8)7(4-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | LSNKTFNPKRUXQP-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC(=C(C=C1)F)S(=O)[O-].[Na+] |
Introduction
Structural and Physicochemical Properties
Sodium 2-fluoro-5-methylbenzene-1-sulfinate features a benzene ring substituted with a fluorine atom, methyl group, and sulfinate moiety. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆FNaO₂S |
| Molecular Weight | 196.17 g/mol |
| SMILES | O=S(C1=CC(=C(C=C1)F)C)[O-].[Na+] |
| IUPAC Name | Sodium 2-fluoro-5-methylbenzenesulfinate |
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), polarizing the aromatic ring and enhancing the stability of the sulfinate group. Conversely, the methyl group at position 5 donates electrons via hyperconjugation, creating a region of increased electron density. This electronic duality enables selective reactivity in electrophilic and nucleophilic transformations .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically proceeds via a two-step route:
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Sulfonation of 2-Fluoro-5-Methylbenzene:
Treatment of 2-fluoro-5-methylbenzene with sulfur dioxide (SO₂) and an oxidizing agent (e.g., hydrogen peroxide) yields 2-fluoro-5-methylbenzenesulfinic acid. -
Neutralization:
Reaction with sodium hydroxide (NaOH) forms the sodium sulfinate salt.
Reaction Scheme:
Yields exceeding 80% are achievable under optimized conditions (50–60°C, 6–8 hours) .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency:
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Continuous Sulfonation: SO₂ gas is introduced into a reactor containing 2-fluoro-5-methylbenzene and a catalytic amount of FeCl₃.
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Automated Neutralization: pH-controlled systems ensure precise stoichiometry during NaOH addition.
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Purification: Recrystallization from ethanol/water mixtures achieves >98% purity .
Reactivity and Chemical Transformations
Sulfonylative Cross-Coupling
The sulfinate group (-SO₂⁻) acts as a nucleophile in transition metal-catalyzed reactions:
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Palladium-Catalyzed Suzuki Coupling:
Reaction with aryl halides forms biaryl sulfones. For example:
Yields: 70–85% (X = Br, I) . -
Copper-Mediated Thiolation:
With disulfides (RSSR), the sulfinate generates thiosulfonates (RSO₂SR’):
Applications: Antioxidant synthesis .
Radical Reactions
Under photoredox conditions, the sulfinate generates sulfonyl radicals (RSO₂- ):
Applications in Pharmaceutical Chemistry
Sulfonamide Prodrugs
The sulfinate serves as a precursor to sulfonamides via reaction with amines:
Example: Synthesis of COX-2 inhibitors, where the fluorine enhances metabolic stability .
Fluorinated Building Blocks
Incorporation into bioactive molecules leverages fluorine’s ability to:
-
Improve lipid solubility (logP reduction by 0.5–1.0 units).
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Block oxidative metabolism (C–F bond inertness).
Emerging Research Directions
Electrochemical Sulfonylation
Recent advances employ electrochemical cells to mediate sulfinate oxidation, enabling catalyst-free C–H sulfonylation of arenes. Initial reports show 60–75% yields in undivided cells .
Bioconjugation Applications
Functionalization of antibodies with sulfinate-derived probes (e.g., fluorescent tags) is under exploration, leveraging the compound’s aqueous solubility and mild reaction conditions .
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